Trifluoperazine Sulfone Hydrochloride

Description

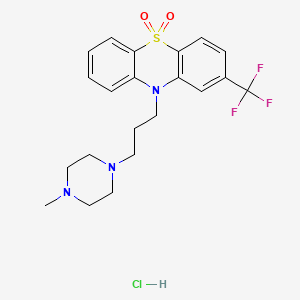

Trifluoperazine Sulfone Hydrochloride is a derivative of the phenothiazine-class antipsychotic drug trifluoperazine. Structurally, it is characterized by the oxidation of the sulfur atom in the phenothiazine ring to a sulfone group (SO₂), in contrast to the parent compound trifluoperazine (sulfur in the thioether form) and its sulfoxide intermediate (SO) . This modification alters its physicochemical properties, including solubility, stability, and pharmacokinetic behavior.

While trifluoperazine hydrochloride (CAS 440-17-5) is a well-established antipsychotic agent, the sulfone derivative is primarily studied as a metabolite or impurity in pharmaceutical formulations . Analytical standards for this compound (listed under catalog code MM0441.04) are available for quality control, though its CAS number remains unspecified in pharmacopeial records .

Properties

Molecular Formula |

C21H25ClF3N3O2S |

|---|---|

Molecular Weight |

476.0 g/mol |

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5,5-dioxide;hydrochloride |

InChI |

InChI=1S/C21H24F3N3O2S.ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)30(28,29)20-8-7-16(15-18(20)27)21(22,23)24;/h2-3,5-8,15H,4,9-14H2,1H3;1H |

InChI Key |

GLWOEDBDZUWNMI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trifluoperazine Sulfone Hydrochloride involves multiple steps, starting with the reaction of phenothiazine with trifluoromethylating agents. The process typically includes:

Nitration: Phenothiazine is nitrated to produce a nitro derivative.

Reduction: The nitro group is reduced to an amine.

Trifluoromethylation: The amine group is trifluoromethylated using reagents like trifluoromethyl iodide.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the trifluoromethylated compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Oxidation and Sulfone Formation

Trifluoperazine sulfone is formed via oxidation of the parent compound trifluoperazine. The reaction typically involves hydrogen peroxide (H₂O₂) in acidic media (pH ~3.0) with a titanosilicate catalyst at 60°C for 1 hour . Key parameters include:

| Parameter | Optimal Value | Effect on Reaction Efficiency |

|---|---|---|

| pH | 3.0 | Maximizes sulfone yield |

| Methanol (%) | 20% | Enhances solubility |

| H₂O₂ Ratio (molar) | 1.3–2.0× drug molarity | Ensures complete oxidation |

For large-scale synthesis (2 mmol), 1.3× molar H₂O₂ yields >95% sulfoxide, with excess leading to sulfone formation . The reaction mechanism involves radical intermediates, as evidenced by spectroscopic studies .

Reactivity in Analytical Chemistry

Trifluoperazine sulfone hydrochloride reacts with thallium(III) in phosphoric acid to form a red radical cation (λₘₐₓ = 505 nm), enabling spectrophotometric quantification . Key analytical parameters include:

| Parameter | Value |

|---|---|

| Linearity Range | 0.5–6.5 µg/mL |

| Molar Absorptivity | 2.14 × 10⁴ L·mol⁻¹·cm⁻¹ |

| Sandell’s Sensitivity | 0.0095 µg·cm⁻² |

The reaction is instantaneous at 30°C and tolerates common ions (e.g., Na⁺, K⁺) at ≤3000 µg/mL .

Stability and Degradation

Under acidic conditions (HCl), this compound remains stable but degrades in alkaline media. Hydrolysis studies reveal:

-

pH 1–3 : No degradation over 24 hours.

-

pH >10 : Rapid decomposition via cleavage of the piperazine side chain .

Thermogravimetric analysis (TGA) shows stability up to 200°C, with decomposition onset at 220°C .

Salt Formation and Purification

Trifluoperazine sulfone is converted to its hydrochloride salt via:

-

Acid-Base Reaction : Free base reacts with HCl in ethanol.

-

Crystallization : Purified using methanol/acetone (yield: 85–92%, purity >98% by HPLC) .

| Step | Condition | Yield (%) |

|---|---|---|

| Salt Formation | HCl in ethanol, 25°C | 90–95 |

| Crystallization | Methanol/acetone (1:1), −20°C | 85–92 |

Isotopic Studies

Deuterated analogs (e.g., this compound-D₃) are synthesized for metabolic tracing. Key data:

Reaction with Biological Targets

Though primarily pharmacological, trifluoperazine sulfone inhibits Akt/NF-κB signaling by:

Scientific Research Applications

Chemistry: In chemistry, Trifluoperazine Sulfone Hydrochloride is used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.

Biology: In biological research, this compound is utilized to investigate the mechanisms of antipsychotic drugs and their effects on neurotransmitter systems.

Medicine: Medically, this compound is employed in the treatment of schizophrenia, anxiety disorders, and other mental health conditions. Its efficacy in managing these conditions makes it a valuable therapeutic agent.

Industry: In the pharmaceutical industry, this compound is used in the development of new antipsychotic drugs and as a standard for quality control in drug manufacturing.

Mechanism of Action

Trifluoperazine Sulfone Hydrochloride exerts its effects by blocking dopamine receptors in the brain. This action helps to restore the balance of neurotransmitters, which is often disrupted in mental health conditions. The compound also affects other neurotransmitter systems, contributing to its therapeutic effects.

Molecular Targets and Pathways:

Dopamine Receptors: Primary target, leading to reduced dopamine activity.

Serotonin Receptors: Secondary target, contributing to mood stabilization.

Adrenergic Receptors: Modulation of these receptors helps in reducing anxiety and agitation.

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below summarizes key structural and regulatory differences between Trifluoperazine Sulfone Hydrochloride and related compounds:

| Compound | CAS Number | Molecular Formula | Key Structural Feature | Pharmacological Role |

|---|---|---|---|---|

| Trifluoperazine Hydrochloride | 440-17-5 | C₂₁H₂₄F₃N₃S·HCl | Thioether (S) in phenothiazine ring | Antipsychotic (D₂ receptor antagonist) |

| Trifluoperazine Sulfoxide | 1549-88-8 | C₂₁H₂₄F₃N₃SO·HCl | Sulfoxide (SO) in phenothiazine ring | Metabolite; reduced antipsychotic activity |

| This compound | n/a | C₂₁H₂₄F₃N₃SO₂·HCl | Sulfone (SO₂) in phenothiazine ring | Impurity/metabolite; unconfirmed activity |

| Triflupromazine Hydrochloride | 1098-60-8 | C₁₈H₁₈F₃N₂S·HCl | Trifluoromethyl substitution | Antipsychotic (less potent than trifluoperazine) |

| Dosulepin Sulfone Hydrochloride | 25659-71-6 | C₁₉H₂₁NO₂S·HCl | Sulfone in tricyclic antidepressant class | Antidepressant impurity |

Key Observations:

Oxidation State and Bioactivity :

- The sulfone group in this compound increases polarity compared to the parent drug, likely reducing blood-brain barrier penetration and antipsychotic efficacy .

- Trifluoperazine Sulfoxide (SO), an intermediate oxidation product, exhibits partial receptor binding but lower potency than the parent drug .

Regulatory Status: Trifluoperazine Sulfone is classified as an impurity in pharmacopeial standards (e.g., LGC Standards), requiring quantification ≤0.1% in drug formulations . Triflupromazine Hydrochloride, another phenothiazine derivative, shares structural similarities but differs in substitution patterns, leading to distinct receptor affinity profiles .

Analytical Differentiation :

- Spectrophotometric methods (e.g., oxidative coupling with sulfanilic acid) used for trifluoperazine hydrochloride detection may require modification for sulfone derivatives due to altered reactivity .

Metabolic and Stability Studies

- Metabolic Pathways :

Trifluoperazine undergoes hepatic oxidation to form sulfoxide and sulfone metabolites. Sulfone derivatives are terminal oxidation products, often excreted renally . - Stability :

Sulfone derivatives exhibit higher chemical stability than sulfoxides, which are prone to further oxidation or reduction under physiological conditions .

Pharmacopeial and Industrial Relevance

- Quality Control: this compound is monitored as a degradation product in stability testing. Its absence in early pharmacopeial monographs (e.g., British Pharmacopoeia 2000) underscores its later identification as a critical impurity .

- Synthetic Challenges : Synthesis of sulfone derivatives involves controlled oxidation steps, as described in protocols for related compounds like Dosulepin Sulfone Hydrochloride .

Q & A

Basic Research Questions

Q. How is Trifluoperazine Sulfone Hydrochloride identified and characterized in pharmaceutical samples?

- Methodological Answer : Use a combination of spectroscopic techniques and reference standards. UV-Vis spectrophotometry (λmax = 500 nm for oxidative coupling products) and fluorescence spectroscopy (λex = 254 nm, λem = 355 nm) are standard approaches . High-purity reference standards (e.g., CAS 440-17-5) enable precise calibration, while NMR spectroscopy resolves structural ambiguities, such as distinguishing the sulfone derivative from the parent compound .

Q. What analytical methods are validated for quantifying this compound in formulations?

- Methodological Answer :

- Spectrofluorimetry : Oxidize the compound with ammonium cerium sulfate and measure Ce³⁺ fluorescence (LOD: 0.56–0.97 ng/mL) .

- Derivative UV Spectrophotometry : Resolve overlapping peaks in multi-component mixtures (e.g., with isopropamide iodide) using second-derivative analysis .

- Oxidative Coupling Reactions : Employ 2-nitroso-1-naphthol-4-sulfonic acid and potassium persulfate at pH 4.2 for colorimetric detection (linear range: 12–36 µg/mL) .

Q. What are the critical stability considerations for this compound in experimental settings?

- Methodological Answer : Stability is pH- and oxidation-dependent. Store lyophilized forms at –20°C in airtight containers to prevent sulfoxide/sulfone interconversion . Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data between fluorescence and UV-based methods?

- Methodological Answer : Cross-validate results using orthogonal techniques. For example, combine spectrofluorimetric data (specific to Ce³⁺ emission) with derivative UV (for resolving co-eluting impurities) . Statistical tools like Bland-Altman analysis quantify method agreement, while spike-recovery experiments (90–110% recovery) validate accuracy in complex matrices .

Q. What experimental designs are optimal for studying this compound’s degradation pathways?

- Methodological Answer : Conduct forced degradation studies under oxidative (H₂O₂), acidic (0.1 N HCl), and photolytic (ICH Q1B guidelines) conditions. Use LC-MS/MS to identify degradation products (e.g., sulfoxide intermediates) and assign fragmentation patterns . Kinetic modeling (e.g., Arrhenius plots) predicts degradation rates at varying temperatures .

Q. How does this compound’s structure-activity relationship (SAR) differ from other phenothiazines in antipsychotic research?

- Methodological Answer : The sulfone group enhances metabolic stability compared to sulfur-containing analogs like chlorpromazine. SAR studies involve synthesizing analogs with modified substituents (e.g., fluorine at position 2) and evaluating dopamine D₂ receptor binding affinity via radioligand assays . Molecular docking simulations (e.g., AutoDock Vina) further elucidate interactions with receptor pockets .

Q. What strategies optimize the synthesis of this compound from its parent compound?

- Methodological Answer : Oxidize trifluoperazine hydrochloride using hydrogen peroxide or peroxyacids (e.g., m-CPBA) in anhydrous dichloromethane. Monitor reaction progress via TLC (Rf shift) and purify via column chromatography. Confirm sulfone formation via FT-IR (S=O stretch at 1150–1300 cm⁻¹) and elemental analysis .

Q. How can researchers mitigate interference from excipients during this compound quantification in tablets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.